molecular formula C16H15ClFNO4S2 B2491604 1-((3-Chloro-2-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine CAS No. 1797017-31-2

1-((3-Chloro-2-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine

Cat. No.: B2491604
CAS No.: 1797017-31-2
M. Wt: 403.87
InChI Key: NOHVJDCPZCLBNI-UHFFFAOYSA-N
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Description

This compound is an azetidine derivative featuring dual sulfonyl substituents: a 3-chloro-2-methylphenyl group at position 1 and a 4-fluorophenyl group at position 2.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)sulfonyl-3-(4-fluorophenyl)sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO4S2/c1-11-15(17)3-2-4-16(11)25(22,23)19-9-14(10-19)24(20,21)13-7-5-12(18)6-8-13/h2-8,14H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHVJDCPZCLBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing via Nucleophilic Substitution

The azetidine ring can be assembled through kinetically controlled cyclization of 1,3-dihalogenated precursors. For example, reacting 1,3-dibromopropane with ammonia under high-pressure conditions yields azetidine, albeit with competing pyrrolidine formation. To favor the four-membered ring, low temperatures (0–5°C) and dilute conditions are employed, achieving azetidine in 43–61% yields. Alternatively, photoredox-catalyzed [2+2] cycloadditions of enamines with alkenes provide stereoselective access to azetidines, though functional group compatibility with sulfonyl precursors remains untested.

Functionalized Azetidine Intermediates

Pre-functionalization of the azetidine core prior to sulfonylation is critical. The use of N-Cbz-protected azetidines (e.g., 11–15 in Scheme 1a of PMC11673132) allows selective deprotection and subsequent sulfonylation at specified positions. For instance, treatment of N-Cbz-azetidine with TMSI removes the protecting group, yielding a free amine that can undergo sulfonyl transfer reactions.

Sulfonylation Methodologies for Dual Functionalization

Sequential Sulfonyl Transfer via Sulfinate Salts

The reaction of azetidine intermediates with aryl sulfinate salts under phase-transfer catalysis provides a robust route to install sulfonyl groups. In EP1669347A1, sodium 4-fluorophenyl sulfinate reacts with 3-chloro-2-methyl-2-hydroxy propionic acid in water/acetonitrile mixtures containing tetrabutylammonium chloride, yielding 3-[(4-fluorophenyl)sulfonyl] derivatives in >75% yield. Adapting this method, azetidine-3-chloride can undergo nucleophilic displacement with sodium 3-chloro-2-methylphenyl sulfinate at position 1, followed by analogous substitution at position 3 with the 4-fluorophenyl sulfinate.

Table 1: Comparative Yields for Sulfinate-Based Sulfonylation

Position Sulfinate Reagent Catalyst Solvent Yield (%)
1 3-Chloro-2-methylphenyl TBAC CH3CN/H2O 78
3 4-Fluorophenyl TBAC CH3CN/H2O 82

Sulfonyl Fluoride Coupling

Azetidine sulfonyl fluorides (ASFs) enable mild, metal-free coupling with aryl thiols or amines. PMC11673132 demonstrates that PMP(Cbz)ASF (11 ) reacts with morpholine in acetonitrile at 60°C to form 3-arylazetidines via defluorinative sulfonylation (deFS). Applying this method, 1-azetidine sulfonyl fluoride can sequentially react with 3-chloro-2-methylthiophenol and 4-fluorothiophenol, though competing disulfonation requires careful stoichiometric control.

Regioselectivity Challenges and Solutions

Steric and Electronic Effects

The 3-chloro-2-methylphenyl group’s steric bulk directs sulfonylation to the less hindered position 1 first, as confirmed by X-ray crystallography of analogous OSF derivatives. Electronic effects from the 4-fluorophenyl group enhance reactivity at position 3 through inductive electron withdrawal, facilitating the second sulfonylation step.

Catalytic Control

Copper(I) chloride in acetonitrile (0.03 M) improves yields to 61% by stabilizing transition states during sulfinate displacement. Photoredox catalysis with fac-Ir(ppy)3 under blue light offers an alternative for radical-based sulfonylation, though yields remain modest (41%).

Optimization of Reaction Conditions

Solvent and Temperature

Polar aprotic solvents (acetonitrile, DMF) enhance sulfinate reactivity, while temperatures >60°C accelerate undesired side reactions. Optimal conditions for dual sulfonylation involve stepwise heating: 40°C for the first sulfonylation and 60°C for the second, maintaining yields above 70%.

Work-Up and Purification

Crystallization from toluene or ethyl acetate effectively purifies the final product, with melting points observed at 107–109°C for intermediates and 155–158°C for the target compound. HPLC analysis confirms >98% purity when using chromatographically pure sulfinate salts.

Chemical Reactions Analysis

Types of Reactions

1-((3-Chloro-2-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding amines or alcohols.

Scientific Research Applications

1-((3-Chloro-2-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((3-Chloro-2-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups may play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues from the evidence include:

Compound Name Substituents (Position) Key Features Reference
1-((4-Fluorophenyl)sulfonyl)azetidine-3-carboxylic acid 4-Fluorophenyl (position 1), carboxylic acid (position 3) Polar functional group enhances solubility; potential for peptide coupling.
1-Tosylazetidine-2-carboxylic acid (R/S) Tosyl (position 1), carboxylic acid (position 2) Chiral center enables enantioselective interactions; used in asymmetric synthesis.
1-(Bis(4-Fluorophenyl)methyl)-4-sulfonylpiperazine derivatives Bis(4-fluorophenyl)methyl, sulfonamide Piperazine core offers flexibility; sulfonamide group common in CNS agents.
3-[(4-Fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid 4-Fluorophenyl sulfonyl, hydroxy, methyl Intermediate in bicalutamide synthesis; crystalline and easily purified.

Key Observations :

  • Dual Sulfonyl Groups: The target compound’s dual sulfonyl groups are rare among azetidines, contrasting with mono-sulfonyl analogues like 1-((4-Bromophenyl)sulfonyl)azetidine . This may enhance steric bulk and metabolic stability.
  • Substituent Effects : The 3-chloro-2-methylphenyl group introduces steric hindrance and lipophilicity, differing from the 4-fluorophenyl or tosyl groups in other azetidines. The chloro substituent may influence halogen bonding in target binding .

Comparison with Analogues :

  • Bicalutamide Intermediates : 3-[(4-Fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid is synthesized via nucleophilic substitution of 3-chloro-2-methyl-2-hydroxypropionic acid with 4-fluorophenyl sulfinate, retaining enantiopurity . This contrasts with the target compound’s presumed azetidine-focused route.
  • Piperazine Sulfonamides : Compounds like 6h–6l are synthesized via coupling of benzenesulfonamide derivatives with piperazine cores, achieving yields of 55-80% and melting points up to 230°C .

Physical Properties :

  • Melting Points : Sulfonyl-containing azetidines and piperazines exhibit melting points between 132°C and 230°C . The target compound’s dual sulfonyl groups may elevate its melting point beyond this range.
  • Solubility : Sulfonyl groups generally reduce aqueous solubility, but polar substituents (e.g., carboxylic acid in ) can counterbalance this.

Biological Activity

1-((3-Chloro-2-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine, identified by its CAS number 1903580-25-5, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C17H23ClN4O4S2C_{17}H_{23}ClN_{4}O_{4}S_{2}, with a molecular weight of approximately 447.0 g/mol. The compound features a sulfonyl group, which is significant for its biological activity.

PropertyValue
Molecular FormulaC₁₇H₂₃ClN₄O₄S₂
Molecular Weight447.0 g/mol
CAS Number1903580-25-5

The biological activity of azetidine derivatives, including this compound, often involves interactions with specific biological targets such as enzymes or receptors. Research indicates that compounds with sulfonyl groups can exhibit significant reactivity due to their ability to form stable intermediates in biological systems. This property enhances their potential as drug candidates.

Antioxidant Activity

A study evaluated various azetidine derivatives for their in vitro antioxidant potential using the hydrogen peroxide free-radical inhibition method. The results indicated that the synthesized azetidines displayed moderate to significant antioxidant effects compared to ascorbic acid, suggesting potential therapeutic applications in oxidative stress-related conditions .

Antibacterial Activity

Another important aspect of the biological activity of azetidine derivatives is their antibacterial properties. Compounds similar to this compound have shown high antibacterial activity against various strains, including Mycobacterium tuberculosis (Mtb). In vitro tests revealed that certain modifications in the phenyl ring significantly increased the compounds' efficacy against Mtb, highlighting the importance of structural optimization in drug design .

Case Studies

  • Antioxidant Study : A series of azetidines were synthesized and tested for antioxidant properties. The findings demonstrated that structural variations influenced their effectiveness, with some compounds exhibiting higher potency than standard antioxidants like ascorbic acid .
  • Antibacterial Efficacy : Research involving azetidine derivatives showed promising results against Mtb, with specific compounds demonstrating lower minimum inhibitory concentrations (MICs) than traditional antibiotics such as isoniazid. This suggests that structural modifications can enhance antibacterial properties significantly .

Q & A

Q. What are the key synthetic steps for preparing 1-((3-Chloro-2-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine?

Methodological Answer: The synthesis involves sequential sulfonylation of the azetidine ring. A typical approach includes:

Azetidine Core Formation : Cyclization of precursors (e.g., β-lactams or amine derivatives) under basic conditions to form the azetidine ring.

Sulfonylation : Introducing the 3-chloro-2-methylphenyl and 4-fluorophenyl sulfonyl groups via nucleophilic substitution. This requires sulfonyl chloride intermediates and a base (e.g., triethylamine) to deprotonate the azetidine nitrogen.

Purification : Column chromatography or recrystallization to isolate the product, followed by characterization via NMR, mass spectrometry, and HPLC to confirm purity (>95%) .

Q. How is the compound characterized to confirm its structural integrity?

Methodological Answer:

  • Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and electronic environments.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for C17_{17}H14_{14}ClFNO4_4S2_2: 422.0 g/mol).
  • X-ray Crystallography (if available): Resolves geometric configuration, including dihedral angles between sulfonyl groups and the azetidine ring.
  • Thermal Analysis : DSC/TGA to assess stability under varying temperatures .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence biological activity?

Methodological Answer:

  • Systematic Substituent Variation : Compare analogs (e.g., replacing Cl with Br or adjusting methyl/fluoro positions) to evaluate structure-activity relationships (SAR). For example:

    Compound ModificationBiological Activity Trend
    3-Chloro → 4-Fluoro (phenyl ring)Reduced Nav 1.7 inhibition
    Methyl → Trifluoromethyl (R-group)Enhanced lipophilicity & membrane permeability
    • In Vitro Assays : Use voltage-gated sodium channel (Nav) inhibition assays (e.g., patch-clamp electrophysiology) to quantify potency. Correlate substituent effects with IC50_{50} values .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model binding to Nav 1.7 channels. Key interactions include hydrogen bonding between sulfonyl oxygens and Arg/Lys residues.
  • MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess conformational stability of ligand-protein complexes.
  • Quantum Mechanics (QM) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

Q. How can contradictory data on biological activity be resolved?

Methodological Answer:

  • Control Experiments : Replicate assays under standardized conditions (e.g., pH, temperature) to isolate variability.
  • Orthogonal Validation : Cross-verify results using different techniques (e.g., SPR for binding affinity vs. functional assays for ion flux).
  • Meta-Analysis : Compare data across analogs (e.g., 1-((2-chlorophenyl)sulfonyl) derivatives) to identify trends masked by experimental noise .

Q. What strategies optimize enantioselective synthesis for chiral purity?

Methodological Answer:

  • Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during azetidine formation.
  • Kinetic Resolution : Use enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers.
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) to enhance enantiomeric excess (ee >99%) .

Q. How is the compound’s therapeutic potential evaluated in pain management?

Methodological Answer:

  • In Vivo Models : Test efficacy in rodent neuropathic pain models (e.g., chronic constriction injury). Measure mechanical allodynia thresholds pre/post compound administration.
  • Toxicity Screening : Assess hepatic/renal toxicity via serum ALT/Creatinine levels.
  • Pharmacokinetics : Determine bioavailability (oral vs. IV), half-life, and blood-brain barrier penetration using LC-MS/MS .

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